molecular formula C17H19NO4S B5766511 isopropyl 4-[(benzylsulfonyl)amino]benzoate

isopropyl 4-[(benzylsulfonyl)amino]benzoate

Cat. No.: B5766511
M. Wt: 333.4 g/mol
InChI Key: KVCWCGCNBKPKMC-UHFFFAOYSA-N
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Description

Isopropyl 4-[(benzylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an isopropyl ester group, a benzylsulfonyl group, and an amino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-[(benzylsulfonyl)amino]benzoate typically involves the following steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through the esterification of 4-aminobenzoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the benzoate core with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Final Compound: The final step involves the coupling of the sulfonylated benzoate with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-[(benzylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Isopropyl 4-[(benzylsulfonyl)amino]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may be used in studies related to enzyme inhibition or protein binding due to its functional groups.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of isopropyl 4-[(benzylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The benzylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 4-aminobenzoate: Lacks the benzylsulfonyl group, making it less reactive in certain chemical reactions.

    Ethyl 4-[(benzylsulfonyl)amino]benzoate: Similar structure but with an ethyl ester group instead of an isopropyl group.

    Methyl 4-[(benzylsulfonyl)amino]benzoate: Contains a methyl ester group, which may affect its reactivity and solubility.

Uniqueness

Isopropyl 4-[(benzylsulfonyl)amino]benzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the isopropyl ester group may also influence its solubility and stability compared to similar compounds.

Properties

IUPAC Name

propan-2-yl 4-(benzylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13(2)22-17(19)15-8-10-16(11-9-15)18-23(20,21)12-14-6-4-3-5-7-14/h3-11,13,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCWCGCNBKPKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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